L-Gluconic Acid N-Succinimide
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Overview
Description
L-Gluconic Acid N-Succinimide is a chemical compound with the molecular formula C10H15NO9 and a molecular weight of 293.23 g/mol. It is an analogue of D-Gluconic Acid N-Succinimide and serves as an intermediate in the synthesis of phenylboronic acid polymers, which are used in self-regulating insulin delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Gluconic Acid N-Succinimide can be synthesized through the reaction of gluconic acid with succinimide under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where gluconic acid and succinimide are reacted under controlled temperature and pressure conditions. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: L-Gluconic Acid N-Succinimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of gluconic acid derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
L-Gluconic Acid N-Succinimide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies related to metabolic pathways and enzyme activities.
Medicine: Utilized in the development of drug delivery systems, particularly for insulin.
Industry: Applied in the production of polymers and other materials.
Mechanism of Action
The mechanism by which L-Gluconic Acid N-Succinimide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
D-Gluconic Acid N-Succinimide
Gluconic Acid
Other gluconic acid derivatives
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Properties
Molecular Formula |
C10H15NO9 |
---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m0/s1 |
InChI Key |
WVOMYMWZGZEKSM-GXVAALLTSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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